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molecular formula C13H19NO3 B8335371 4Methoxy-3-pentylaminobenzoic acid

4Methoxy-3-pentylaminobenzoic acid

Cat. No. B8335371
M. Wt: 237.29 g/mol
InChI Key: ZYPLTJUZBKKHOV-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

Ethanol (3 ml) and a 1N aqueous sodium hydroxide solution (3 ml) were added to pentyl 4-methoxy-3-pentylaminobenzoate (500 mg, 1.63 mmol), and the mixture was refluxed under heating for 2 hours. Ethanol was evaporated under reduced pressure. Conc. hydrochloric acid was added to neutralize this solution, and the aqueous layer was etacted 3 times with ethyl acetate (5 ml). The organic layers were combined, washed 3 times with saturated brine (5 ml) and dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained crude crystals were purif ied by washing with hexane to give 4methoxy-3-pentylaminobenzoic acid (356 mg, 71%) as colorless crystals.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
pentyl 4-methoxy-3-pentylaminobenzoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([O:11]CCCCC)=[O:10])=[CH:7][C:6]=1[NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(O)C>[CH3:3][O:4][C:5]1[CH:18]=[CH:17][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[NH:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
pentyl 4-methoxy-3-pentylaminobenzoate
Quantity
500 mg
Type
reactant
Smiles
COC1=C(C=C(C(=O)OCCCCC)C=C1)NCCCCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Conc. hydrochloric acid was added
WASH
Type
WASH
Details
washed 3 times with saturated brine (5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
WASH
Type
WASH
Details
by washing with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1)NCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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